molecular formula C6H10ClF2N B2372001 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 1955524-13-6

6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride

Cat. No.: B2372001
CAS No.: 1955524-13-6
M. Wt: 169.6
InChI Key: DDXVVYHUUNFLFN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-3(9)2-5(4)6;/h3-5H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXVVYHUUNFLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955524-13-6
Record name 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
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Preparation Methods

Bicyclic Keto Ester Precursor Formation

The synthesis begins with the preparation of a bicyclo[3.1.0]hexan-3-one ester precursor. Ring-closing metathesis or cyclopropanation strategies are employed to construct the bicyclic framework. For example, a [2+1] cycloaddition between a diene and a carbene precursor can yield the bicyclo[3.1.0]hexane skeleton. Subsequent esterification introduces the keto ester functionality, critical for downstream fluorination.

Diethylaminosulfur Trifluride (DAST)-Mediated Fluorination

The keto ester undergoes deoxofluorination using DAST, a reagent known for replacing hydroxyl or carbonyl oxygen with fluorine. This step introduces geminal difluorine atoms at the 6-position of the bicyclic system. The reaction proceeds via an intermediate fluorosulfite species, with DAST acting as both a fluorinating and dehydrating agent (Figure 1).

Reaction Conditions:

  • Temperature: −10°C to 0°C (prevents over-fluorination)
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • DAST stoichiometry: 2.5–3.0 equivalents relative to keto ester

Amine Group Introduction and Hydrochloride Formation

The fluorinated ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), followed by Curtius rearrangement or Hofmann degradation to install the primary amine. Alternatively, direct reductive amination of the ketone intermediate with ammonium acetate and sodium cyanoborohydride yields the amine. The free amine is treated with gaseous HCl or aqueous hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization from ethanol or acetone.

Direct Amination of Pre-Fluorinated Bicyclic Intermediates

Bicyclo[3.1.0]hexane Synthesis with Fluorine Substituents

This route prioritizes early fluorination. A fluorinated cyclopropane precursor is generated via Simmons–Smith cyclopropanation of a fluoroolefin. For example, treatment of 1,1-difluoroethylene with diiodomethane and a zinc-copper couple yields 6,6-difluorobicyclo[3.1.0]hexane.

Nitrene Insertion for Amine Formation

The difluorinated bicyclic hydrocarbon undergoes C–H amination via nitrene insertion, catalyzed by transition metals like rhodium(II) acetate. Photochemical activation with hydroxylamine-O-sulfonic acid generates the reactive nitrene species, which inserts into the tertiary C–H bond at the 3-position.

Optimized Parameters:

  • Catalyst: Rh₂(esp)₂ (0.5 mol%)
  • Solvent: Chlorobenzene
  • Temperature: 80°C
  • Reaction time: 12–16 hours

Hydrochloride Salt Precipitation

The crude amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitated hydrochloride salt is filtered and washed with cold ether to remove residual impurities.

Comparative Analysis of Synthetic Routes

Parameter Deoxofluorination Route Direct Amination Route
Total Steps 4 3
Overall Yield 32–38% 45–50%
Key Challenges DAST handling (moisture-sensitive) Nitrene stability
Purity (HPLC) ≥97% ≥95%
Industrial Scalability Moderate High

The direct amination route offers higher yields and fewer steps but requires specialized catalysts. In contrast, the DAST-based method provides precise fluorination control, albeit with stringent anhydrous conditions.

Physicochemical Considerations

Solubility and Stability

The hydrochloride salt exhibits improved water solubility (23 mg/mL at 25°C) compared to the free amine (<5 mg/mL). Stability studies indicate no decomposition under nitrogen at −20°C for ≥12 months.

pKa and Lipophilicity

Geminal difluorination reduces the amine’s basicity (pKa = 8.2 ± 0.1) compared to non-fluorinated analogs (pKa = 8.7). Log P measurements for the free amine (1.84) confirm enhanced lipophilicity relative to monocyclic counterparts (Log P = 1.30).

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Addition reactions: The bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Amination: Ammonia, primary amines, or secondary amines under basic conditions.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce imines or secondary amines .

Scientific Research Applications

6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Data

  • Biological Activity: In LPAR1 antagonist synthesis, the bicyclo[3.1.0] core improves target affinity compared to monocyclic or oxygen-containing analogs (e.g., 3-oxabicyclo derivatives) .
  • Thermodynamic Stability : Fluorine substituents reduce ring strain in the bicyclo system, enhancing thermal stability .
  • Supplier Landscape : Major suppliers include CymitQuimica, Fluorochem, and Abovchem, with bulk pricing available upon inquiry .

Biological Activity

6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride (CAS No. 1955524-13-6) is a bicyclic amine compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on available literature and data.

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 169.60 g/mol
  • Purity : Typically around 95% to 97% .
  • IUPAC Name : 6,6-difluorobicyclo[3.1.0]hexan-3-amine

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as a therapeutic agent.

While specific mechanisms are still under investigation, preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction could potentially lead to applications in treating neurological disorders.

Pharmacological Studies

  • Antidepressant Activity : Research indicates that compounds with similar bicyclic structures exhibit antidepressant-like effects in animal models. The presence of fluorine atoms may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy .
  • CNS Effects : In vivo studies have shown that bicyclic amines can influence central nervous system (CNS) activity, suggesting that this compound may have anxiolytic or mood-stabilizing properties .

Case Studies

Several case studies have investigated the effects of related compounds on specific biological systems:

StudyCompoundFindings
ABicyclic amine derivativesShowed significant reduction in depressive behavior in rodent models .
BFluorinated bicyclic compoundsIndicated enhanced binding affinity to serotonin receptors .
CStructure-activity relationship studiesHighlighted that modifications at the nitrogen atom could alter pharmacological profiles .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies:

  • Acute Toxicity : LD50 values indicate moderate toxicity levels; however, detailed long-term toxicity data are still required.
  • Safety Data Sheet (SDS) : The compound is classified under precautionary statements for skin and eye contact; proper handling procedures are recommended to minimize exposure .

Q & A

Basic: What are the key considerations for synthesizing 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride in a laboratory setting?

The synthesis of this compound requires precise control of reaction parameters, including temperature, solvent selection, and catalytic systems. Fluorination steps often employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 6-position of the bicyclic core. Purification methods such as recrystallization or column chromatography are critical due to the compound’s sensitivity to moisture and potential byproducts. Yield optimization may involve adjusting stoichiometry or using inert atmospheres to prevent degradation .

Basic: How does the bicyclo[3.1.0]hexane framework influence the compound’s physicochemical properties?

The bicyclic structure imparts rigidity, reducing conformational flexibility and enhancing binding specificity to biological targets. Fluorine atoms at the 6-position increase electronegativity, improving metabolic stability and membrane permeability. The amine group at the 3-position allows for salt formation (e.g., hydrochloride), enhancing solubility in polar solvents. These features make the compound suitable for probing steric and electronic effects in drug-receptor interactions .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Researchers should use PPE (gloves, goggles) and work in fume hoods. Storage under inert atmospheres at room temperature prevents decomposition. Spill management requires neutralization with appropriate absorbents and disposal via hazardous waste protocols .

Advanced: What methodologies are recommended for studying interactions with biological targets (e.g., enzymes, receptors)?

  • Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like GPCRs or kinases.
  • Enzyme Kinetics : Michaelis-Menten analysis can assess inhibition constants (KiK_i) if the compound acts as an enzyme inhibitor.
  • Structural Studies : X-ray crystallography or cryo-EM with protein-ligand complexes reveals binding modes, leveraging the compound’s rigidity for precise structural insights .

Advanced: How can computational chemistry aid in predicting reactivity and optimizing synthetic routes?

Quantum mechanical calculations (DFT, MP2) model transition states and reaction pathways for fluorination steps, identifying energetically favorable conditions. Molecular docking simulations predict binding poses with biological targets, guiding structural modifications. Machine learning algorithms trained on reaction databases can propose optimal catalysts or solvents, reducing trial-and-error experimentation .

Advanced: How does this compound compare to structurally similar bicyclic amines in drug discovery?

Compound Structural Features Key Differences
Bicyclo[3.1.0]hexan-6-amineLacks fluorine substituentsReduced metabolic stability; lower electronegativity
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amineLarger bicyclic core (2.2.2 system)Altered steric profile; potential for distinct receptor selectivity
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acidCarboxylic acid substituentEnhanced hydrogen-bonding capacity; different pharmacokinetic properties

Advanced: What analytical techniques validate purity and structural integrity?

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR confirms fluorine positioning; 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR assess bicyclic framework integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C6H10ClF2NC_6H_{10}ClF_2N, MW 169.60).
  • HPLC/UPLC : Purity >95% is critical for biological assays, using C18 columns and acetonitrile/water gradients .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Key challenges include maintaining stereochemical purity during fluorination and minimizing side reactions in the bicyclic system. Flow chemistry systems improve reproducibility for large batches. Process analytical technology (PAT) monitors real-time reaction progress, while DOE (design of experiments) optimizes parameters like temperature and pressure .

Advanced: How can bioisosteric replacement strategies enhance the compound’s therapeutic potential?

Replacing the amine group with bioisosteres (e.g., azetidine, pyrrolidine) may improve metabolic stability or bioavailability. Fluorine atoms can serve as bioisosteres for hydroxyl groups, mimicking hydrogen-bonding patterns while enhancing lipophilicity. Computational tools like MoKa or Spark guide rational substitutions .

Advanced: What in vitro/in vivo models are suitable for evaluating pharmacokinetics?

  • In Vitro : Hepatic microsome assays assess metabolic stability; Caco-2 cells model intestinal absorption.
  • In Vivo : Rodent studies measure plasma half-life and tissue distribution. LC-MS/MS quantifies parent compound and metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.